molecular formula C22H24N2O3S B2825489 1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034296-98-3

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2825489
CAS RN: 2034296-98-3
M. Wt: 396.51
InChI Key: QSMHNFSOXVRQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea, also known as BHETU, is a synthetic compound that has garnered attention from the scientific community due to its potential applications in various fields. BHETU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Acetylcholinesterase Inhibition

Flexible ureas, including those with thiophene moieties, have been studied for their potential as acetylcholinesterase inhibitors. These inhibitors are critical for developing treatments for diseases like Alzheimer's. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant inhibitory activities, optimizing spacer length and conformational flexibility for enhanced interaction with the enzyme's hydrophobic binding sites (Vidaluc et al., 1995).

Synthesis of Hydroxamic Acids and Ureas

The synthesis of hydroxamic acids and ureas from carboxylic acids has been explored through the Lossen rearrangement, facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method provides a single-pot, racemization-free approach, indicating the potential for synthesizing a wide range of urea derivatives under mild conditions, which could be relevant for pharmaceutical applications (Thalluri et al., 2014).

Anticancer Activity

Compounds similar to 1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea have been studied for their anticancer properties. For instance, thiourea derivatives have shown promise in cancer treatment, with specific metabolites identified as potentially active agents in kidney cancer trials. The synthesis of such metabolites highlights the therapeutic potential of urea and thiourea compounds in oncology (Nammalwar et al., 2010).

Electron Transport Layer in Solar Cells

Urea-doped zinc oxide (U-ZnO) films have been investigated as modified electron transport layers (ETLs) in inverted polymer solar cells. This application demonstrates the utility of urea derivatives in enhancing the efficiency of solar cells through defect passivation and improved charge extraction efficiency, indicating a potential role in renewable energy technologies (Wang et al., 2018).

properties

IUPAC Name

1-benzhydryl-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-12-13-27-20(19-11-14-28-16-19)15-23-22(26)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14,16,20-21,25H,12-13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMHNFSOXVRQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

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